Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate
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Overview
Description
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonamide group attached to a pent-4-ynoate moiety, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by esterification with methyl pent-4-ynoate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pent-4-ynoate moiety may also participate in covalent bonding with target molecules, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]butanoate
- Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]propanoate
Uniqueness
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is unique due to its pent-4-ynoate moiety, which imparts distinct reactivity and properties compared to similar compounds. This structural feature allows it to participate in specific reactions that other compounds may not undergo .
Biological Activity
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is a compound with significant biological activity, characterized by its sulfonamide group and pent-4-ynoate moiety. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Molecular Characteristics:
Property | Value |
---|---|
CAS Number | 191215-76-6 |
Molecular Formula | C13H15NO4S |
Molecular Weight | 281.33 g/mol |
IUPAC Name | methyl 2-[(4-methylphenyl)sulfonylamino]pent-4-ynoate |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CC#C)C(=O)OC |
The compound's structure allows it to engage in various chemical reactions, enhancing its versatility in biological applications.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their catalytic activity.
- Covalent Bonding: The pent-4-ynoate moiety may participate in covalent bonding with specific molecular targets, leading to biological effects such as modulation of enzyme activity or protein interactions.
Antimicrobial Properties
Research has demonstrated that compounds with similar sulfonamide structures exhibit antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
A study synthesized several Schiff bases from 4-methylbenzenesulfonyl chloride and evaluated their antibacterial activity, confirming that such derivatives can inhibit bacterial growth effectively .
Case Studies and Research Findings
- Antibacterial Activity: A study focused on the synthesis and biological evaluation of sulfonamide derivatives reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This finding suggests potential applications for this compound in treating bacterial infections.
- Enzyme Interaction Studies: Research involving sulfonamide compounds has shown that they can inhibit specific enzymes crucial for bacterial metabolism, leading to decreased survival rates of pathogenic organisms. Further studies are needed to quantify the inhibitory effects of this compound on target enzymes.
- Potential in Cancer Therapy: The unique structural features of this compound may also allow it to interact with cancer-related pathways. Investigations into similar compounds have revealed potential cytotoxic effects against cancer cell lines, indicating a need for further exploration into the anticancer properties of this compound.
Properties
CAS No. |
191215-76-6 |
---|---|
Molecular Formula |
C13H15NO4S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]pent-4-ynoate |
InChI |
InChI=1S/C13H15NO4S/c1-4-5-12(13(15)18-3)14-19(16,17)11-8-6-10(2)7-9-11/h1,6-9,12,14H,5H2,2-3H3 |
InChI Key |
APKXEPNOMLHZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC#C)C(=O)OC |
Origin of Product |
United States |
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